5-Acetyl-8-benzyloxyquinoline
Overview
Description
5-Acetyl-8-benzyloxyquinoline is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The quinoline core structure is a common motif in compounds with potential therapeutic effects, including anti-acetylcholinesterase inhibitors and fluorescent chemosensors. Although the provided papers do not directly discuss 5-Acetyl-8-benzyloxyquinoline, they do provide insights into the synthesis, structure, and properties of closely related quinoline derivatives, which can be informative for understanding the characteristics of 5-Acetyl-8-benzyloxyquinoline.
Synthesis Analysis
The synthesis of quinoline derivatives often involves Friedel-Crafts acetylation reactions, as demonstrated in the synthesis of 5-acetyl-8-hydroxyquinoline . This reaction typically uses acetyl chloride and a Lewis acid catalyst to introduce an acetyl group into the quinoline structure. The process results in the formation of acetylated quinolines with good yields. It is reasonable to infer that a similar synthetic approach could be applied to synthesize 5-Acetyl-8-benzyloxyquinoline, with the appropriate benzyloxy substituent in place of the hydroxy group.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using techniques such as single-crystal X-ray diffraction . These studies reveal the spatial arrangement of atoms within the molecule and can provide information on the conformation and configuration of the substituents. For instance, the crystallographic study of a styrylquinoline derivative showed a coplanar conformation between the benzene ring and the quinoline core . This information is crucial for understanding the molecular interactions and potential binding modes of the compound within biological targets.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including condensation reactions to form chalcone derivatives . These reactions typically involve the reaction of acetylated quinolines with aromatic aldehydes. The reactivity of the acetyl group in 5-Acetyl-8-benzyloxyquinoline could similarly allow for further chemical modifications, potentially leading to the formation of new compounds with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure and substituents. For example, the introduction of an acetyl group can affect the electron distribution within the molecule, potentially altering its chemical behavior . Additionally, the presence of a benzyloxy group in 5-Acetyl-8-benzyloxyquinoline would likely impact its physical properties, such as solubility in organic solvents, compared to hydroxyquinoline derivatives.
Scientific Research Applications
Crystal Structure Analysis
- The crystal structure of biaryl and β-diketone derivatives, obtained from a direct coupling reaction of 5-haloquinoline derivative with phenylboronic acid and potassium acetylacetonate, respectively, includes 5-Acetyl-8-benzyloxyquinoline. This study confirmed the structure of these compounds, highlighting the importance of confirming the structure of coupling reaction products in analytical chemistry (Nakano et al., 1999).
Enzyme Inhibition for Therapeutic Applications
- A Penicillium sp. F33 metabolite and its synthetic derivatives, including compounds related to 5-Acetyl-8-benzyloxyquinoline, demonstrated inhibition of acetyl-CoA:1-O-alkyl-sn-glycero-3-phosphocholine acetyltransferase, a key enzyme in platelet-activating factor biosynthesis. This inhibition has implications for anti-inflammatory effects and therapeutic potential (Yamazaki et al., 2013).
Fluorescent pH-Probes in Nonaqueous Solution
- Derivatives of 8-benzyloxyquinoline, which include 5-Acetyl-8-benzyloxyquinoline, were prepared and investigated as fluorescent pH-probes in nonaqueous solutions. Their absorption and photoluminescence spectra were recorded, demonstrating potential applications in pH sensing (Kappaun et al., 2006).
Antitumor Evaluation
- Novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives, structurally related to 5-Acetyl-8-benzyloxyquinoline, have been synthesized and evaluated for antitumor activity against human tumor cell lines. These studies contribute to the development of new chemotherapeutic agents (Mahmoud et al., 2018).
Synthesis and Aldose Reductase Inhibitory Activity
- Compounds containing an N-acylglycine moiety, similar in structure to 5-Acetyl-8-benzyloxyquinoline, were synthesized as analogues of aldose reductase inhibitors. These compounds have potential applications in treating complications related to diabetes, such as cataracts and neuropathy (Deruiter et al., 1989).
properties
IUPAC Name |
1-(8-phenylmethoxyquinolin-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-13(20)15-9-10-17(18-16(15)8-5-11-19-18)21-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSIKCNONKHROY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=NC2=C(C=C1)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548264 | |
Record name | 1-[8-(Benzyloxy)quinolin-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90548264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-8-(phenylmethoxy)quinoline | |
CAS RN |
26872-48-0 | |
Record name | 1-[8-(Benzyloxy)quinolin-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90548264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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